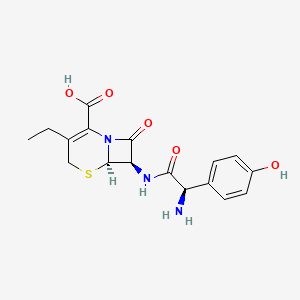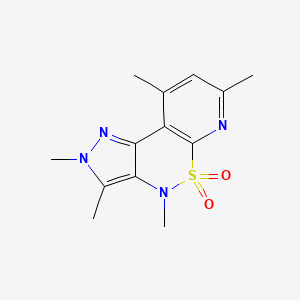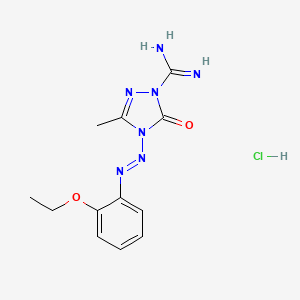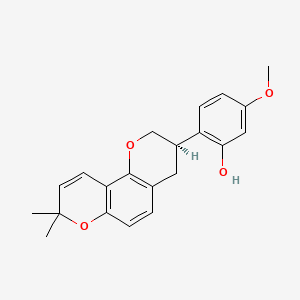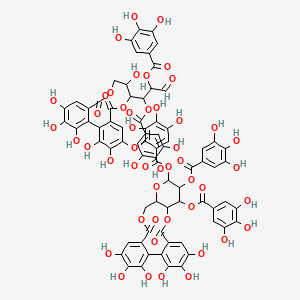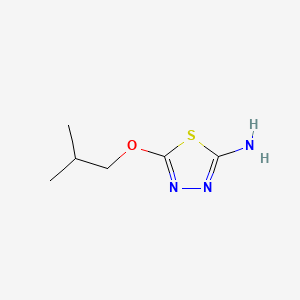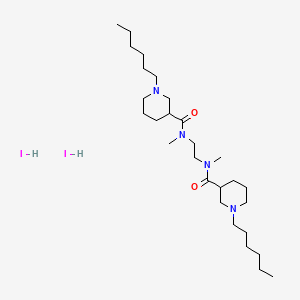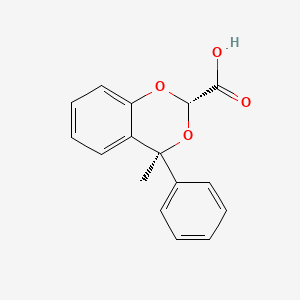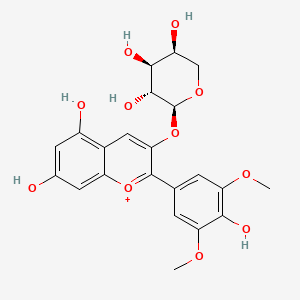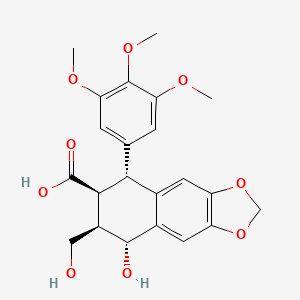
Picropodophyllic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picropodophyllic acid is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is known for its complex structure, which includes a naphtho[2,3-d][1,3]dioxole ring system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of picropodophyllic acid typically involves the biotransformation of podophyllotoxin. One effective method employs the bacterium Pseudomonas aeruginosa, which can convert podophyllotoxin into this compound through a series of enzymatic reactions . This biotransformation process is advantageous due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound often relies on the extraction of podophyllotoxin from the roots of Podophyllum plants, followed by its biotransformation using microbial catalysts. The process involves several steps, including extraction, purification, and enzymatic conversion, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Picropodophyllic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups attached to the core structure .
Applications De Recherche Scientifique
Picropodophyllic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Mécanisme D'action
Picropodophyllic acid exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells. The compound’s ability to target IGF1R makes it a promising candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: A stereoisomer of picropodophyllic acid, known for its anti-cancer properties.
Picropodophyllin: Another stereoisomer with similar biological activities.
Etoposide and Teniposide: Semi-synthetic derivatives of podophyllotoxin used clinically as anti-cancer drugs.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and therapeutic potential. Unlike its stereoisomers, this compound has shown distinct efficacy in targeting IGF1R, making it a valuable compound in cancer research .
Propriétés
Numéro CAS |
477-67-8 |
|---|---|
Formule moléculaire |
C22H24O9 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1 |
Clé InChI |
XRBSKUSTLXISAB-HAEOHBJNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


